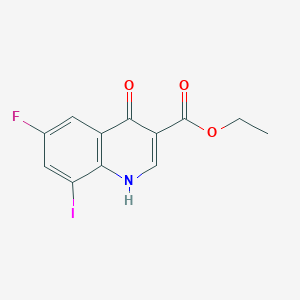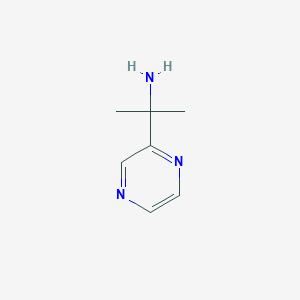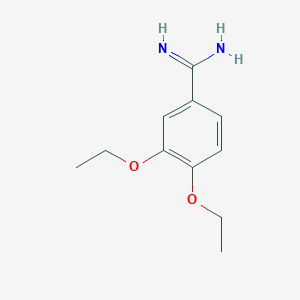
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is a compound that features both isoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the nitro group on the thiazole ring further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The isoxazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as halogens, acids, and bases can be used to introduce different substituents on the rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoxazole or thiazole rings .
Scientific Research Applications
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiparasitic and antimicrobial activities.
Medicine: Investigated for its potential use in treating diseases caused by protozoa and bacteria.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group on the thiazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of essential enzymes and pathways in pathogens .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antiparasitic and antibacterial agent.
Tinidazole: Another nitroimidazole with similar applications.
Secnidazole: Used for treating bacterial vaginosis and other infections.
Uniqueness
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is unique due to its combined isoxazole and thiazole moieties, which provide a distinct set of biological activities compared to other nitroimidazoles.
Properties
Molecular Formula |
C8H6N4O4S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H6N4O4S/c1-4-5(2-10-16-4)7(13)11-8-9-3-6(17-8)12(14)15/h2-3H,1H3,(H,9,11,13) |
InChI Key |
JXUUSXUIHFMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



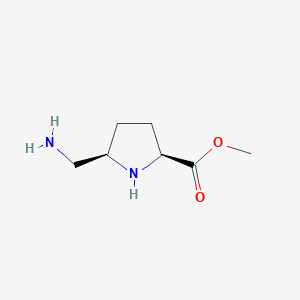

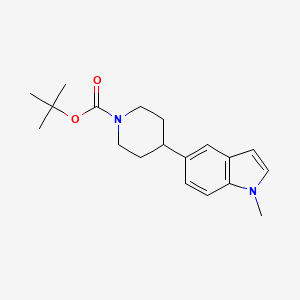
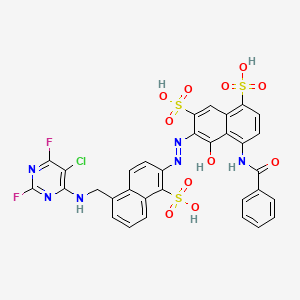


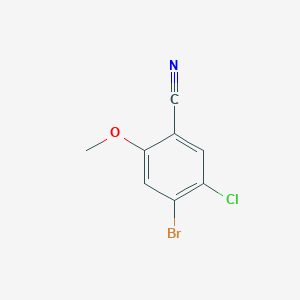

![6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
